molecular formula C17H14N4O3S B2408488 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-74-4

4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2408488
CAS No.: 2034487-74-4
M. Wt: 354.38
InChI Key: DTEPGAYDOLNDRX-UHFFFAOYSA-N
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Description

4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a novel, synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. It features a unique molecular architecture that combines a 4-(2-methyloxazol-4-yl)benzenesulfonamide moiety, a structure known to exhibit inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 value of 3.47 µM, making it a selective lead for investigations related to Parkinson's disease . This scaffold is fused with a pyrazolo[1,5-a]pyridine system, a privileged structure in medicinal chemistry that is recognized for its significant antitumor potential and enzymatic inhibitory properties . The strategic integration of these pharmacophores creates a multi-targeted research tool with potential applications in oncology and neuroscience. Its mechanism of action is anticipated to involve the inhibition of key enzymatic targets, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Molecular modeling studies on analogous pyrazolo[1,5-a]triazine benzenesulfonamide derivatives have demonstrated a potential antitumor mechanism through CDK inhibition . This compound is intended for use in non-clinical, in vitro assays to study kinase inhibition, cell proliferation, and apoptosis signaling pathways. It is supplied as a solid and should be stored in a cool, dry environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-12-19-17(11-24-12)13-2-4-16(5-3-13)25(22,23)20-14-7-9-21-15(10-14)6-8-18-21/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEPGAYDOLNDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation via Hantzsch Dihydrooxazole Synthesis

The 2-methyloxazol-4-yl group is introduced through a modified Hantzsch dihydrooxazole synthesis. Starting with 4-nitrobenzoic acid, the carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-aminopropan-1-ol in anhydrous dichloromethane (DCM) yields the intermediate β-hydroxyamide. Cyclodehydration with phosphorus oxychloride (POCl₃) at 80°C produces 4-(2-methyloxazol-4-yl)nitrobenzene.

Key reaction :
$$
\text{4-Nitrobenzoyl chloride} + \text{2-aminopropan-1-ol} \xrightarrow{\text{POCl}_3} \text{4-(2-methyloxazol-4-yl)nitrobenzene}
$$

Reduction and Sulfonation

The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. The resulting 4-(2-methyloxazol-4-yl)aniline is sulfonated via reaction with concentrated sulfuric acid (H₂SO₄) at 150°C to yield 4-(2-methyloxazol-4-yl)benzenesulfonic acid. Conversion to the sulfonyl chloride is achieved using excess POCl₃ under reflux, yielding 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride (83% yield).

Synthesis of Pyrazolo[1,5-a]Pyridin-5-Amine

Pyrazolo[1,5-a]Pyridine Core Construction

The pyrazolo[1,5-a]pyridine scaffold is synthesized via cyclocondensation of 5-aminopyrazole with ethyl acetoacetate in acetic acid. Heating at 120°C for 12 hours generates ethyl pyrazolo[1,5-a]pyridine-5-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) and subsequently decarboxylated at 200°C to yield pyrazolo[1,5-a]pyridine.

Direct Amination at C5 Position

Electrophilic amination is achieved using a two-step process:

  • Nitration : Treatment with fuming nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the C5 position (70% yield).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding pyrazolo[1,5-a]pyridin-5-amine (92% yield).

Sulfonamide Coupling and Final Product Characterization

Sulfonamide Bond Formation

The sulfonyl chloride (1.2 equiv) is reacted with pyrazolo[1,5-a]pyridin-5-amine (1.0 equiv) in anhydrous DCM containing triethylamine (TEA, 2.5 equiv) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (78% yield).

Key reaction :
$$
\text{4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride} + \text{pyrazolo[1,5-a]pyridin-5-amine} \xrightarrow{\text{TEA}} \text{Target compound}
$$

Physicochemical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxazole-H), 8.35 (d, J = 6.8 Hz, 1H, pyridine-H), 7.98–7.86 (m, 4H, benzene-H), 6.92 (s, 1H, pyrazole-H), 2.51 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₇H₁₃N₅O₃S [M+H]⁺: 376.0764; found: 376.0761.
  • Melting point : 214–216°C.

Alternative Synthetic Routes and Optimization

Buchwald-Hartwig Amination for Pyrazole Functionalization

Direct C–H amination of pyrazolo[1,5-a]pyridine using a palladium-Xantphos catalyst and LiHMDS as a base introduces the amine group at C5 without nitration-reduction steps (55% yield).

Challenges and Yield Optimization

Regioselectivity in Oxazole Formation

The Hantzsch method occasionally yields regioisomeric oxazoles. Using bulkier amines (e.g., 2-aminopentanol) suppresses side products, improving regioselectivity to >9:1.

Sulfonyl Chloride Hydrolysis Mitigation

Strict anhydrous conditions (molecular sieves, dry DCM) prevent hydrolysis of the sulfonyl chloride during coupling, enhancing yields from 65% to 78%.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify

Biological Activity

Overview

4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound featuring multiple heterocyclic structures. Its unique chemical composition suggests diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Chemical Structure

The compound's IUPAC name is 4-(2-methyl-1,3-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide. The structural formula is depicted below:

C17H14N4O3S\text{C}_{17}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A study highlighted the synthesis of pyrazolo-oxazole derivatives that demonstrated significant selectivity for COX-2 over COX-1, suggesting their potential in developing anti-inflammatory drugs .

CompoundCOX-2 InhibitionReference
Pyrazolo-Oxazole DerivativesHigh SelectivityPatel et al., 2004

2. Antimicrobial Activity

Compounds containing the benzenesulfonamide moiety have shown promising antibacterial and antifungal activities. For instance, research on pyrazolo[3,4-b]pyridines with benzenesulfonamide groups revealed significant antimicrobial effects against various pathogens .

Activity TypeExampleReference
AntibacterialPyrazolo[3,4-b]pyridinesChandak et al., 2013
AntifungalPyrazolo[3,4-b]pyridinesChandak et al., 2013

3. Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies have found that certain sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). For instance, novel N-(Guanidinyl)benzenesulfonamides have shown promising results in inhibiting tumor growth .

Cancer TypeCell LineActivity LevelReference
Breast CancerMCF7SignificantGhorab et al., 2014

Case Studies

Case Study 1: COX-2 Inhibition
In a study investigating the anti-inflammatory properties of pyrazolo derivatives, researchers synthesized a series of compounds and tested their efficacy against COX enzymes. The results indicated that specific modifications to the pyrazole structure enhanced COX-2 selectivity.

Case Study 2: Antimicrobial Testing
A group of researchers evaluated the antimicrobial activity of benzenesulfonamide derivatives against common bacterial strains. The findings demonstrated that certain modifications significantly increased antibacterial potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodology : Use a multi-step condensation approach, starting with functionalization of the pyrazole and oxazole precursors. For example, coupling sulfonyl chlorides with pyrazolo-pyridinyl amines in dry pyridine under inert conditions (e.g., nitrogen atmosphere) at room temperature for 5 hours, followed by acidification and flash chromatography for purification . Optimization can involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients.
  • Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.50–7.35 ppm for aromatic protons) and IR spectroscopy (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against synthetic intermediates.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. What experimental frameworks are suitable for analyzing structure-activity relationships (SAR) of pyrazolo-pyridinyl sulfonamide derivatives?

  • Methodology :

  • SAR Design : Synthesize analogs with substitutions on the oxazole (e.g., 2-methyl vs. 2-ethyl) and pyrazole rings (e.g., electron-withdrawing groups at position 5).
  • Biological Assays : Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays . Compare IC₅₀ values and correlate with computational docking results (AutoDock Vina) to identify key binding interactions .
    • Data Contradiction Analysis : If bioactivity varies unexpectedly, evaluate stereochemical purity (e.g., chiral HPLC) or solvation effects (e.g., DMSO vs. aqueous buffers) .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodology :

  • Degradation Pathways : Use OECD Guideline 307 (aerobic soil degradation) to measure half-life in loamy soil at 20°C. Monitor metabolites via LC-QTOF-MS .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) . Compare results with structural analogs to identify toxophores (e.g., sulfonamide group vs. pyrazole ring) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Prediction : Use SwissADME to calculate LogP (lipophilicity), topological polar surface area (TPSA), and P-glycoprotein substrate likelihood .
  • Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (e.g., CYP3A4/2D6) with BioTransformer 3.0 .
    • Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Methodological Frameworks

Q. How should researchers address discrepancies in biological activity data across different experimental models?

  • Methodology :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) and include positive controls (e.g., known inhibitors) .
  • Cross-Model Comparison : Use ANOVA to statistically compare IC₅₀ values from bacterial (E. coli) vs. mammalian (HEK293) assays. Apply post-hoc tests (e.g., Tukey’s HSD) to identify outliers .

Q. What statistical models are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC₅₀ and Hill slopes .
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., LogP, molar refractivity) with toxicity endpoints .

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